molecular formula C16H20N2O3 B2652079 N-Methyl-N-(oxan-3-yl)-4-(prop-2-enoylamino)benzamide CAS No. 2197572-13-5

N-Methyl-N-(oxan-3-yl)-4-(prop-2-enoylamino)benzamide

Cat. No. B2652079
CAS RN: 2197572-13-5
M. Wt: 288.347
InChI Key: GWVMAMPFAAAYJC-UHFFFAOYSA-N
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Description

N-Methyl-N-(oxan-3-yl)-4-(prop-2-enoylamino)benzamide, commonly known as MOB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MOB is a synthetic compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential applications in various fields, including medicine, chemical biology, and pharmacology.

Mechanism of Action

The exact mechanism of action of MOB is not fully understood. However, it is believed that MOB exerts its effects by binding to specific proteins and modulating their activity. MOB has been found to bind to the protein Hsp90, which is involved in the folding and stabilization of other proteins. MOB has also been found to inhibit the activity of the protein HDAC6, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
MOB has been found to exhibit various biochemical and physiological effects. In the field of medicine, MOB has been found to inhibit the growth of cancer cells in vitro and in vivo. MOB has also been found to inhibit the aggregation of beta-amyloid, a protein that is associated with the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

MOB has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. MOB is also highly selective for specific proteins, which makes it a useful tool for studying protein function. However, MOB also has limitations. It is a relatively new compound, and its effects on various proteins and biological systems are not fully understood. MOB may also have off-target effects on other proteins, which can complicate its use in lab experiments.

Future Directions

There are several future directions for the study of MOB. In the field of medicine, MOB has potential applications as an anti-cancer and Alzheimer's disease drug. Further studies are needed to fully understand the mechanism of action of MOB and its effects on various proteins and biological systems. MOB can also be used as a tool to study the function of other proteins involved in various biological processes. Further studies are needed to fully understand the potential uses of MOB in various fields of research.

Synthesis Methods

The synthesis of MOB involves the reaction of 4-aminobenzamide with 3-bromopropionyl chloride in the presence of N-methylmorpholine and triethylamine. The resulting product is then treated with oxane-3-carboxylic acid in the presence of N,N-dimethylformamide and triethylamine. The final product, MOB, is obtained after purification through column chromatography.

Scientific Research Applications

MOB has been extensively studied for its potential applications in various fields. In the field of medicine, MOB has been found to exhibit anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. MOB has also been studied for its potential application in the treatment of Alzheimer's disease. It has been found to inhibit the aggregation of beta-amyloid, a protein that is associated with the development of Alzheimer's disease.
In the field of chemical biology, MOB has been used as a tool to study the function of various proteins. MOB has been found to bind to the protein Hsp90, which is involved in the folding and stabilization of other proteins. MOB has also been used as a tool to study the function of the protein HDAC6, which is involved in the regulation of gene expression.

properties

IUPAC Name

N-methyl-N-(oxan-3-yl)-4-(prop-2-enoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-3-15(19)17-13-8-6-12(7-9-13)16(20)18(2)14-5-4-10-21-11-14/h3,6-9,14H,1,4-5,10-11H2,2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWVMAMPFAAAYJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCOC1)C(=O)C2=CC=C(C=C2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-(oxan-3-yl)-4-(prop-2-enamido)benzamide

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